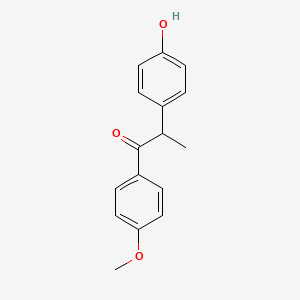![molecular formula C13H16N2O5 B14703707 Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate CAS No. 18245-57-3](/img/structure/B14703707.png)
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate is a complex organic compound known for its unique bicyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate typically involves the cycloaddition reaction between diethyl azodicarboxylate and tropone . The reaction conditions often include the use of solvents such as ethanol and catalysts like toluene-p-sulphonic acid . The process involves multiple steps, including the protection of double bonds, reduction, and deprotection of enone units .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of common reagents and conditions, such as triethyl orthoformate and methyl-lithium, suggests that industrial production could be feasible with appropriate optimization .
化学反应分析
Types of Reactions
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hexynyllithium for triene formation, sulfuric acid for rearrangement reactions, and trimethylsilylmethylmagnesium chloride for methylenation . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include trienes, biradicals, and other complex polyenes .
科学研究应用
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate has several scientific research applications:
作用机制
The mechanism of action of diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate involves its ability to undergo cycloaddition reactions, forming stable intermediates and products . The molecular targets include reactive sites within the molecule that facilitate these transformations. Pathways involved include the formation of biradicals and subsequent rearrangements .
相似化合物的比较
Similar Compounds
Diethyl azodicarboxylate: A precursor used in the synthesis of the target compound.
Tropone: Another precursor involved in the cycloaddition reaction.
Vinyl-trimethylenemethane: A related compound with similar reactivity and applications.
Uniqueness
Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate is unique due to its bicyclic structure and the ability to form non-Kekulé polyenes . This distinguishes it from other similar compounds and highlights its importance in advanced organic synthesis and materials science .
属性
CAS 编号 |
18245-57-3 |
|---|---|
分子式 |
C13H16N2O5 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate |
InChI |
InChI=1S/C13H16N2O5/c1-3-19-12(17)14-9-5-7-10(11(16)8-6-9)15(14)13(18)20-4-2/h5-10H,3-4H2,1-2H3 |
InChI 键 |
CSRUFDMRRASNTJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C2C=CC(N1C(=O)OCC)C(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
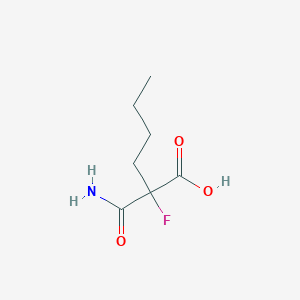
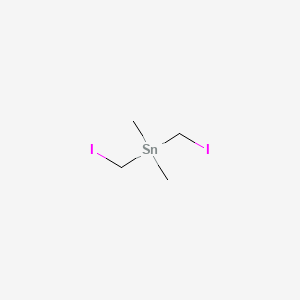
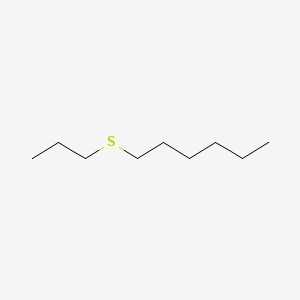
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
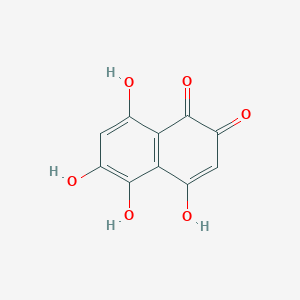
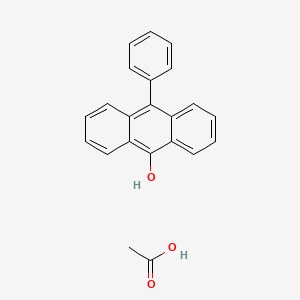
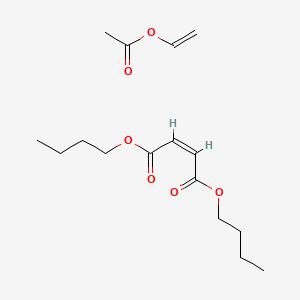
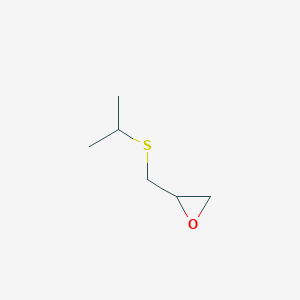
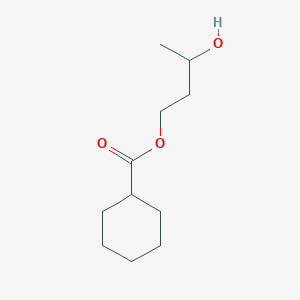

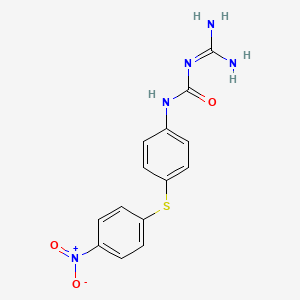
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
